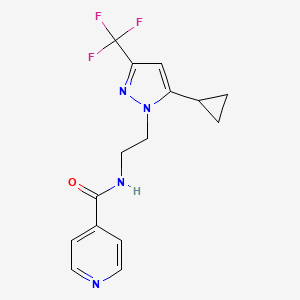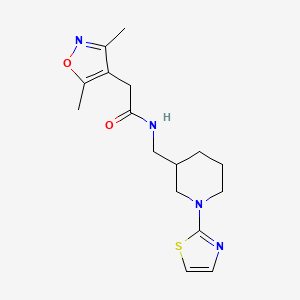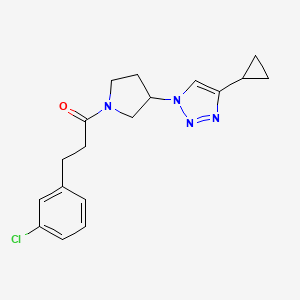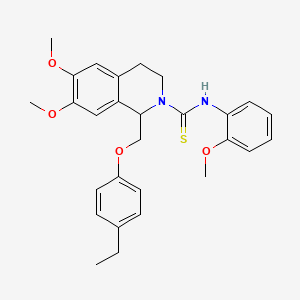
2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C15H16N4O4 and its molecular weight is 316.317. The purity is usually 95%.
BenchChem offers high-quality 2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Effects of Related Compounds
Research on acetamide, formamide, and their derivatives has significantly contributed to our understanding of biological consequences following exposure. These chemicals have commercial importance and exhibit varied biological responses, both qualitatively and quantitatively. Updated information emphasizes environmental toxicology and the expanded knowledge base over the years, suggesting potential research pathways for related compounds like the one of interest (Kennedy, 2001).
Advanced Oxidation Processes in Drug Degradation
Advanced Oxidation Processes (AOPs) have been studied for the degradation of pharmaceuticals, offering insights into kinetics, mechanisms, and by-products. This research highlights the complexity of drug degradation pathways and the potential for novel compounds to undergo similar processes. The examination of by-products and their biotoxicity may inform future studies on the environmental impact and degradation behavior of complex acetamide derivatives (Qutob et al., 2022).
Antituberculosis Activity of Organotin Complexes
The antituberculosis activity of organotin complexes reveals a structural diversity that influences biological activity. This work underscores the importance of ligand environment and the potential for developing novel therapeutic agents based on organotin chemistry. Research on compounds like the one mentioned could explore similar bioactive frameworks for treating infectious diseases (Iqbal et al., 2015).
Trafficking of NMDA Receptors
The trafficking of NMDA receptors in the central nervous system highlights the intricate regulation of synaptic numbers and types, which has implications for neurological diseases. Studies in this area may offer a foundation for investigating how compounds affecting neurotransmitter systems could modulate receptor trafficking and influence neurophysiological outcomes (Horak et al., 2014).
Synthesis and Pharmacological Activities of Piracetam and its Derivatives
The synthesis and pharmacological activities of piracetam, a nootropic drug, provide a model for understanding how modifications to cyclic compounds can influence their biological activities. Given the chemical structure mentioned, exploring similar synthetic methodologies and biological evaluations could uncover new therapeutic potentials for related compounds (Dhama et al., 2021).
Propriétés
IUPAC Name |
2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-9-6-14(21)19(15(16)17-9)8-13(20)18-10-2-3-11-12(7-10)23-5-4-22-11/h2-3,6-7H,4-5,8H2,1H3,(H2,16,17)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMVQNVIUFXTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N)CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2800841.png)
![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2800843.png)
![3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid](/img/structure/B2800845.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2800847.png)
![4-(piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2800851.png)

![7-[(4-Bromophenyl)methylsulfanyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2800853.png)
![8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2800855.png)
